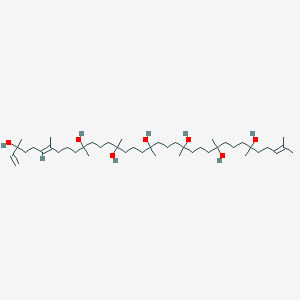

Hypsiziprenol A9

Description

Properties

Molecular Formula |

C45H86O7 |

|---|---|

Molecular Weight |

739.2 g/mol |

IUPAC Name |

(6E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-1,6,34-triene-3,11,15,19,23,27,31-heptol |

InChI |

InChI=1S/C45H86O7/c1-12-39(5,46)24-14-22-38(4)23-15-26-41(7,48)28-17-30-43(9,50)32-19-34-45(11,52)36-20-35-44(10,51)33-18-31-42(8,49)29-16-27-40(6,47)25-13-21-37(2)3/h12,21-22,46-52H,1,13-20,23-36H2,2-11H3/b38-22+ |

InChI Key |

RBDIOUBPOLHFMP-NNLKUIAGSA-N |

SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(C)(C=C)O)C)O)O)O)O)O)O)C |

Isomeric SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CCC(C)(C=C)O)/C)O)O)O)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(C)(C=C)O)C)O)O)O)O)O)O)C |

Synonyms |

hypsiziprenol A9 |

Origin of Product |

United States |

Mycological Source and Cultivation Methodologies for Hypsiziprenol A9 Production

Natural Occurrence in Hypsizygus marmoreus

Hypsizygus marmoreus, commonly known as the beech mushroom, is an edible fungus native to East Asia and is also found in North America and Europe. mdpi.commdpi.com It is recognized for its nutritional and medicinal properties, which are attributed to a variety of bioactive molecules, including the terpenoid Hypsiziprenol A9. mdpi.comresearchgate.net This mushroom thrives on decaying wood, such as beech and maple stumps. mdpi.comunich.it

Strain Diversity and Chemotype Variations

Hypsizygus marmoreus exhibits considerable diversity among its strains, which can influence their chemical profiles, including the production of this compound. fspublishers.orgnih.gov Commercially, two main phenotypes are recognized: the brown and white beech mushrooms. mdpi.com Studies have shown that different strains, collected from various geographical locations, display variations in cultivation characteristics such as hyphal growth rate and the morphology of the fruiting body. fspublishers.org

Genetic diversity analyses have revealed a medium level of polymorphism among different H. marmoreus strains. fspublishers.orgnih.gov This genetic variability likely contributes to the differences observed in their metabolite profiles. For instance, brown beech mushrooms have been found to have higher levels of crude proteins and crude ashes compared to their white counterparts. mdpi.com While direct comparative studies on this compound content across a wide range of strains are not extensively documented, the existing evidence on metabolic differences suggests that strain selection is a critical factor for optimizing the yield of this specific compound. The genome of the Korean "Haemi" strain has been sequenced, identifying 23 genes related to terpenoid synthesis, one of which is believed to be responsible for hypsiziprenol biosynthesis. longdom.org

Substrate Optimization for Mycelial Growth and Metabolite Accumulation

The composition of the cultivation substrate significantly impacts the mycelial growth of H. marmoreus and the accumulation of its secondary metabolites, including this compound. As a white-rot fungus, H. marmoreus is capable of degrading lignocellulosic materials. mdpi.com This allows for its cultivation on a variety of agricultural and agro-industrial wastes. mdpi.com

Research has demonstrated that enriching standard growth media, such as malt (B15192052) extract agar, with supplements like barley malt or grape pomace can enhance the production of certain metabolites. mdpi.com For instance, extracts from mycelia grown on substrates enriched with grape pomace showed a notable presence of terpenoid compounds. mdpi.com Common substrates used for commercial cultivation include cottonseed hull, sawdust, wheat bran, and cornmeal. nih.gov The optimization of the carbon-to-nitrogen ratio in the substrate is crucial for both mycelial growth and the development of the fruiting body. researchgate.net

The following table summarizes the findings of a study on the effect of different substrates on the growth of H. marmoreus mycelia:

| Substrate | Observation | Reference |

| Malt Extract Agar (Control) | Standard growth | mdpi.com |

| Malt Extract Agar + Barley Malt | Enhanced antibacterial activity of extracts | mdpi.com |

| Malt Extract Agar + Grape Pomace | Enhanced antibacterial and antifungal activity; presence of terpenoid compounds | mdpi.com |

Environmental Factors Influencing this compound Biosynthesis

Environmental conditions play a pivotal role in regulating the biosynthesis of secondary metabolites in fungi. Factors such as temperature, pH, light, and aeration can significantly influence the metabolic pathways leading to the production of compounds like this compound. mdpi.commdpi.com

For H. marmoreus, optimal mycelial growth has been observed at a temperature of 25°C and a pH of 8.0. tandfonline.com While the specific effects of these factors on this compound biosynthesis are not yet fully elucidated, it is known that environmental stressors can trigger the production of secondary metabolites in plants and fungi, which often act as defense compounds. mdpi.com The biosynthesis of terpenoids, in particular, is known to be influenced by various environmental cues. longdom.orgnih.gov Further research is needed to determine the precise environmental triggers that can maximize the production of this compound in H. marmoreus.

Advanced Fungal Culture Techniques

To meet the demand for bioactive compounds like this compound, advanced fungal culture techniques are being explored to enhance production efficiency. These methods offer greater control over growth conditions compared to traditional cultivation on solid substrates.

Submerged Fermentation Strategies for Enhanced Production

Submerged fermentation (SmF) involves growing microorganisms in a liquid nutrient medium. This technique allows for precise control of environmental parameters such as temperature, pH, and nutrient levels, which can be optimized for the production of specific metabolites. nih.gov While SmF has been successfully used for producing exo-polysaccharides from H. marmoreus, its application for this compound production is an area of ongoing research. researchgate.net The challenge lies in inducing the fungus to produce this secondary metabolite, which is often associated with the stationary phase of growth, in a liquid culture environment. nih.gov

Solid-State Fermentation Approaches

Solid-state fermentation (SSF) involves the cultivation of microorganisms on a solid substrate with low moisture content. wur.nl This method mimics the natural growing conditions of many fungi and is often preferred for the production of secondary metabolites. nih.govwur.nl SSF is generally considered more cost-effective and can yield more stable products compared to SmF. wur.nljmb.or.kr For H. marmoreus, SSF on various agricultural wastes is a common practice for mushroom production. mdpi.com Optimizing SSF conditions, such as substrate composition, moisture content, and aeration, is key to maximizing the yield of this compound. The table below outlines the general advantages and disadvantages of SSF.

| Advantages of Solid-State Fermentation | Disadvantages of Solid-State Fermentation | Reference |

| High product concentration and productivity | Difficult to scale up | biohub.cat |

| Lower energy and water consumption | Challenges in controlling temperature and moisture gradients | biohub.cat |

| Use of inexpensive agro-industrial waste as substrates | Difficulties in heat removal and mixing | biohub.cat |

| Often results in a more stable product | nih.gov |

Isolation, Purification, and Advanced Analytical Characterization of Hypsiziprenol A9

Extraction Methodologies from Fungal Biomass

The initial step in obtaining Hypsiziprenol A9 is its extraction from the fungal cells of Hypsizigus marmoreus. The choice of extraction method is critical as it influences the yield and purity of the target compound. Both conventional and emerging technologies are employed to liberate secondary metabolites from fungal matrices.

Solvent-based extraction remains a cornerstone for the isolation of natural products due to its versatility and scalability. organomation.com This method relies on the principle of dissolving the target compound in a suitable solvent, thereby separating it from the insoluble cellular debris. For this compound, a sequential extraction process using solvents of varying polarities has been reported.

Initial extraction is often carried out using a polar solvent to ensure a broad range of compounds are solubilized. A hot water-ethanol mixture has been utilized to create a crude extract from Hypsizigus marmoreus. nii.ac.jp Further refinement of this crude extract is achieved through liquid-liquid partitioning. For instance, a methanol (B129727) extract of the mushroom has been shown to contain this compound. researchgate.net This methanol extract can then be further fractionated. One documented active compound, identified as this compound, was isolated from a chloroform (B151607) fraction of the methanol extract, indicating its moderate polarity. researchgate.net The efficiency of solvent extraction is dependent on several factors, including the choice of solvent, temperature, and contact time. organomation.com

Table 1: Solvent-Based Extraction Parameters for Fungal Metabolites

| Parameter | Description | Relevance to this compound Isolation |

|---|---|---|

| Solvent Choice | The selection of an appropriate solvent is based on the polarity of the target compound. | A methanol extract followed by partitioning into a chloroform fraction has been successfully used, suggesting this compound has moderate polarity. researchgate.net |

| Temperature | Higher temperatures can enhance extraction efficiency but may risk degrading thermolabile compounds. | The use of a hot water-ethanol extract suggests that the initial extraction can be performed at elevated temperatures. nii.ac.jp |

| Extraction Time | Sufficient time is required for the solvent to penetrate the fungal matrix and dissolve the target compound. | Optimal extraction times are determined empirically to maximize yield without co-extracting excessive impurities. |

| Particle Size | Grinding the fungal biomass increases the surface area available for solvent contact, improving extraction efficiency. | Mechanical disruption of the fungal material, such as grinding, is a standard preparatory step. nzytech.com |

In recent years, green extraction technologies have gained prominence for their efficiency and reduced environmental impact. Supercritical Fluid Extraction (SFE) is one such technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.com Supercritical fluids possess properties of both liquids and gases, allowing for high solvating power and efficient penetration into the sample matrix. cerealsgrains.org

While the specific application of SFE for the extraction of this compound has not been detailed in the available literature, its use for other fungal metabolites like ergosterol (B1671047) is well-documented. acs.orgacs.org The parameters for SFE, such as pressure, temperature, and the use of co-solvents (e.g., ethanol), can be precisely controlled to selectively extract compounds of interest. researchgate.net Given the advantages of SFE, including the avoidance of residual organic solvents and the potential for selective extraction, it represents a promising alternative for the future isolation of this compound. mdpi.comcerealsgrains.org

Solvent-Based Extraction Techniques

Chromatographic Separation and Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are indispensable for the separation and purification of the target molecule, this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the purification of natural products. nih.gov It offers high resolution and reproducibility, making it suitable for isolating individual compounds from complex mixtures. While specific HPLC parameters for this compound are not extensively reported, the general approach involves using a stationary phase (e.g., a C18 column for reversed-phase chromatography) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The separation is based on the differential partitioning of the compounds between the two phases. Detection is typically achieved using a UV detector, although more advanced detectors like mass spectrometers can also be coupled to the HPLC system.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues of irreversible adsorption of the sample onto the stationary phase. proceedings.sciencespringernature.com This technique is particularly advantageous for the preparative separation of natural products. nih.govnih.gov The separation in CCC is based on the partitioning of the analyte between two immiscible liquid phases. proceedings.sciencenews-medical.net The choice of the solvent system is crucial for a successful separation. nih.gov While its specific use for this compound has not been documented, its applicability to a wide range of natural products suggests it could be a valuable tool in its purification scheme.

Initial purification steps for this compound have involved column chromatography over materials like Amberlite XAD-2 and silica (B1680970) gel. nii.ac.jp These techniques separate compounds based on their polarity and size, providing a partially purified fraction that can then be subjected to final purification by preparative HPLC or other high-resolution methods.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

Advanced Spectroscopic Approaches for Structural Elucidation

Once a pure compound is obtained, its chemical structure must be unequivocally determined. This is achieved through a combination of advanced spectroscopic techniques. anu.edu.au

The structural elucidation of this compound has been reported using mass spectrometry. nii.ac.jp Specifically, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was employed in both positive and negative ion modes. This technique provided crucial information about the molecular weight and the presence of multiple hydroxyl groups in the polyisoprenoid structure. nii.ac.jp High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition, allowing for the confirmation of the molecular formula, C45H86O7. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. chemrxiv.org While the specific NMR data for this compound is not detailed in the provided search results, a complete structural characterization would typically involve a suite of NMR experiments.

Table 2: Spectroscopic Techniques for the Characterization of this compound

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Provides information about the number, environment, and connectivity of hydrogen atoms. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| COSY | (Correlation Spectroscopy) Identifies proton-proton couplings, helping to establish spin systems within the molecule. |

| HSQC | (Heteronuclear Single Quantum Coherence) Correlates directly bonded proton and carbon atoms. |

| HMBC | (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the molecular skeleton. |

| FAB-MS | (Fast Atom Bombardment Mass Spectrometry) Determines the molecular weight and provides fragmentation patterns that can aid in structural elucidation. nii.ac.jp |

| HRMS | (High-Resolution Mass Spectrometry) Provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. |

Through the synergistic application of these extraction, purification, and spectroscopic techniques, the chemical identity of this compound has been established, paving the way for further investigation into its biological activities.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in elucidating the intricate structure of this compound. Analysis of both ¹H and ¹³C NMR spectra, recorded in deuterated chloroform (CDCl₃), provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

The ¹H-NMR spectrum reveals characteristic signals for a polyisoprenoid structure, including numerous overlapping signals for methyl and methylene (B1212753) groups. Key diagnostic signals include those for protons on double bonds and protons adjacent to hydroxyl-bearing carbons. nii.ac.jp

The ¹³C-NMR spectrum is particularly informative, showing prominent signals that indicate a polyisoprenoid framework. Signals corresponding to two trisubstituted double bonds and terminal olefinic carbons are crucial for identifying the unique structural features of this compound compared to other related polyols. nii.ac.jp The detailed NMR data are summarized in the tables below.

¹H-NMR Spectroscopic Data for this compound (270 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.00 | dd, J=17, 11Hz | 1H | Terminal vinyl proton |

| 5.30 | dd, J=17, 1H | 1H | Terminal vinyl proton |

| 5.18-5.25 | m | 2H | Olefinic protons |

| 5.15 | dd, J=11, 1Hz | 1H | Olefinic proton |

| 1.90-2.20 | m | 6H | Methylene protons |

| 1.78 | s | 3H | Methyl protons |

| 1.71 | s | 3H | Methyl protons |

| 1.68 | s | 3H | Methyl protons |

| 1.47-1.55 | br. s | 38H | Methylene protons |

| 1.36 | s | 3H | Methyl protons |

| 1.25 | s | 15H | Methyl protons |

| 1.24 | s | 3H | Methyl protons |

Data sourced from Sawabe et al. nii.ac.jp

¹³C-NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Type of Carbon |

|---|---|

| 144.98 | d |

| 135.38 | s |

| 131.61 | s |

| 124.46 | d (x2) |

| 111.72 | t |

| 73.48 | s |

| 72.80 | s |

| 72.72 | s |

| 42.48 | t |

| 42.30 | t |

| 42.05 | t |

| 41.78 | t |

| 41.46 | t |

| 39.93 | t |

| 27.75 | q |

| 26.94 | q |

| 26.85 | q |

| 26.69 | q |

| 25.68 | q |

| 22.70 | t |

| 22.12 | t |

| 18.08 | t |

| 17.65 | d |

| 15.91 | q |

Data sourced from Sawabe et al. nii.ac.jp

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. Specifically, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB/MS) has been utilized to establish its molecular formula. This technique provides an exact mass measurement, which can be compared to the calculated mass for a proposed formula.

For this compound, the protonated molecule [M+H]⁺ was observed at a mass-to-charge ratio (m/z) of 739.6456. This experimental value is in close agreement with the calculated mass of 739.6452 for the molecular formula C₄₅H₈₇O₇. nii.ac.jp This correlation confirms the elemental composition and, combined with NMR data, provides a definitive structural identification. nii.ac.jp Further fragmentation analysis in the mass spectrum, showing successive losses of water molecules, supports the polyhydroxylated nature of the compound. nii.ac.jp

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

While techniques like NMR and HRMS provide detailed structural and compositional information, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are typically used to identify key functional groups. IR spectroscopy is adept at detecting the vibrational frequencies of specific bonds, such as the broad O-H stretching of alcohol groups and the C=C stretching of olefinic bonds characteristic of polyisoprenepolyols. While the general use of IR spectroscopy for analyzing mushroom components has been noted, specific IR absorption data for purified this compound are not detailed in the reviewed scientific literature. researchgate.netresearchgate.net Similarly, detailed UV-Vis spectroscopic data for this compound, which would characterize any chromophores within the molecule, are not extensively reported.

Chiral Resolution and Stereochemical Assignment

The structure of this compound contains multiple stereocenters, meaning it can exist in various stereoisomeric forms. The precise three-dimensional arrangement of atoms, or stereochemistry, is critical to its biological function. However, the complete stereochemical assignment for this compound has not been fully elucidated in the available literature. While the stereochemistry of related polyisoprenepolyols, such as gymnoprenols, has been established, similar detailed studies for this compound are not reported. nii.ac.jp The determination of the absolute configuration of each chiral center would require more advanced analytical methods, such as chiral chromatography, X-ray crystallography, or the application of specific NMR techniques like the modified Mosher's method, none of which have been published for this specific compound. researchgate.net

Biosynthesis of Hypsiziprenol A9: Genetic and Enzymatic Foundations

Genomic Analysis of Terpenoid Biosynthesis in Hypsizygus marmoreus

The sequencing of the Hypsizygus marmoreus genome has been a critical step in understanding the production of its secondary metabolites. nih.gov A reference strain, Haemi 51987-8, was sequenced, resulting in a genome approximately 42.7 Mbp in length with 16,627 predicted gene models. researchgate.netnih.gov This genomic data provided the foundation for identifying the genes and gene clusters responsible for the synthesis of complex molecules like terpenoids. researchgate.netnih.gov

| Genomic Feature | Description | Reference |

| Organism | Hypsizygus marmoreus (Beech mushroom) | researchgate.netnih.gov |

| Genome Size | 42.7 Mbp | nih.gov |

| Annotated Genes | 16,627 gene models | nih.gov |

| Sequencing Project | RDA and Korea University consortium | longdom.org |

Genomic annotation of H. marmoreus revealed the presence of four terpene synthase genes, which are fundamental to terpenoid biosynthesis. researchgate.netnih.gov These genes are believed to be involved in producing the various terpene structures found in the mushroom. nih.gov A phylogenetic analysis classified these terpene synthase genes into six distinct clades; the four identified in H. marmoreus each belong to a different group, suggesting they are involved in synthesizing different terpene structures. researchgate.netnih.gov

A specific gene, Hypma_04324, was identified and characterized. researchgate.netnih.gov However, this putative gene is noted for encoding the antifungal and antiproliferative protein hypsin, sharing a 75% sequence identity with the known N-terminal sequence of that protein. nih.govresearchgate.net While central to the mushroom's secondary metabolism, Hypma_04324 is not directly implicated in the synthesis of Hypsiziprenol A9. The genome was found to contain 23 genes related to terpenoid synthesis in total. longdom.org

The production of secondary metabolites in fungi is often organized in biosynthetic gene clusters (BGCs), where genes for a specific pathway are located together in the genome. escholarship.org This co-location facilitates coordinated gene expression. escholarship.org In H. marmoreus, analysis revealed a terpene synthase gene cluster that is well-conserved among Agaricomycetes genomes. researchgate.netnih.gov This cluster contains genes known to be involved in biosynthesis as well as regulatory genes. researchgate.netnih.govnih.gov The discovery of this conserved BGC provides a clear target for further research into the specific steps of terpenoid production in this and related species. nih.gov

| Identified Terpene Synthase Genes in H. marmoreus |

| Gene 1 |

| Gene 2 |

| Gene 3 |

| Gene 4 |

| The genome annotation revealed four distinct terpene synthase genes crucial for terpenoid biosynthesis. researchgate.netnih.gov |

Comparative genomics, which analyzes and compares the genetic material of different species, has provided significant insights into the evolution and conservation of metabolic pathways. ensembl.org By comparing the genome of H. marmoreus with other fungi, particularly within the Agaricomycetes class, researchers have confirmed that the terpene synthase gene cluster is highly conserved. researchgate.netnih.gov This conservation suggests a shared and evolutionarily important function for this cluster in terpenoid biosynthesis across various mushroom-forming fungi. nih.gov Such comparative studies are essential for identifying the core genetic toolkit required for producing specific classes of compounds and understanding how unique molecules like this compound might have evolved. nih.gov

Mapping of Biosynthetic Gene Clusters

Enzymatic Pathways Leading to this compound

The genetic blueprint discovered through genomic analysis dictates the enzymatic machinery responsible for constructing this compound. The synthesis of this complex terpenoid involves multiple enzymatic steps, starting from basic precursors.

The biosynthetic pathway for hypsiziprenols in H. marmoreus has been found to harbor genes for polyprene synthesis and for oxygenation. longdom.org Polyprene synthesis involves the creation of long-chain isoprenoid precursors, which form the backbone of terpenoid molecules. Oxygenation enzymes, such as cytochrome P450 monooxygenases, are then responsible for introducing oxygen atoms into the hydrocarbon skeleton, a critical step in creating the specific chemical structure and bioactivity of this compound.

A significant finding in the analysis of the H. marmoreus genome is the apparent lack of a cyclase enzyme within the terpenoid synthesis pathway. longdom.org Cyclase enzymes are typically responsible for the cyclization of linear polyprene chains into the characteristic ring structures found in many terpenoids. The absence of a cyclase suggests that this compound, which is an acyclic (non-ringed) sesquiterpenoid alcohol, is synthesized through a pathway that does not involve a cyclization step. This distinguishes its biosynthesis from that of many other cyclic terpenoids and underscores the diversity of strategies fungi employ to create complex natural products.

Post-Synthetic Modification Enzymes

Following the initial cyclization of the terpene backbone, a variety of modifying enzymes are responsible for the vast structural diversity of terpenoids. rsc.org These enzymes, often referred to as tailoring enzymes, introduce functional groups that are crucial for the biological activity of the final compound. In the case of this compound, while the specific enzymes have not been experimentally verified, the structure of the molecule suggests the involvement of several classes of post-synthetic modification enzymes commonly found in fungal terpenoid biosynthesis.

Key among these are cytochrome P450 monooxygenases (P450s). nih.gov These enzymes are well-known for their role in hydroxylating terpene skeletons, a critical step in increasing their polarity and providing sites for further functionalization. The multiple hydroxyl groups present on the this compound structure are likely introduced by one or more P450s. The genome of H. marmoreus has been found to contain a significant number of P450 genes, consistent with other medicinal fungi known for producing diverse terpenoids. mdpi.com

Another important class of modifying enzymes are α-ketoglutarate (αKG)-dependent dioxygenases. beilstein-journals.org These enzymes can also perform hydroxylation and other oxidative reactions. Additionally, acyltransferases may be involved in the addition of acyl groups, further diversifying the structure and properties of the terpenoid. rsc.org The specific sequence and interplay of these enzymes ultimately determine the final structure of this compound.

Metabolic Engineering Strategies for Enhanced Biosynthesis

The production of valuable terpenoids in their native hosts is often low, making metabolic engineering a crucial tool for enhancing their biosynthesis for research and potential commercial applications. mdpi.com While specific metabolic engineering strategies for this compound have not been reported, established techniques in other fungi provide a roadmap for increasing its production in H. marmoreus or a heterologous host.

Overexpression of Key Biosynthetic Genes

A primary strategy to boost terpenoid production is the overexpression of key genes in the biosynthetic pathway. nih.gov In fungi, terpenoids are synthesized via the mevalonate (B85504) (MVA) pathway, which produces the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.netsjtu.edu.cn A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). nih.gov Overexpression of the HMGR gene has been shown to increase the flux towards terpenoid biosynthesis in various fungi. researchgate.net

Furthermore, the overexpression of the specific terpene synthase responsible for the initial cyclization of the this compound backbone would be a direct approach to increase its production. nih.gov The genome of H. marmoreus contains four distinct terpene synthase genes, and identifying and overexpressing the one specific to this compound would be a critical step. nih.govresearchgate.net Additionally, overexpressing the relevant post-synthetic modification enzymes, such as specific P450s, could further enhance the yield of the final product. nih.gov

Pathway Diversion for Novel Terpenoid Production

Metabolic engineering also offers the potential to create novel terpenoid structures through pathway diversion. mdpi.com The promiscuity of some terpene synthases and modifying enzymes can be exploited to accept alternative substrates or to perform different chemical transformations. nih.gov By introducing genes from other organisms or by modifying the existing enzymes in H. marmoreus, it may be possible to produce novel derivatives of this compound with potentially new or enhanced biological activities.

For instance, introducing different tailoring enzymes, such as glycosyltransferases, could lead to the production of glycosylated forms of this compound, which may have improved solubility or altered bioactivity. mdpi.com The conserved nature of terpene synthase gene clusters in Agaricomycetes suggests that components from different fungal pathways could be combined to create new biosynthetic routes. nih.govresearchgate.net

Isotope Labeling Studies for Pathway Elucidation

Isotope labeling is a powerful technique used to trace the biosynthetic origins of natural products and to elucidate the intricate details of their formation pathways. uni-bonn.deoup.com By feeding the organism with precursors labeled with stable isotopes, such as ¹³C or ²H, and then analyzing the distribution of these isotopes in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, the specific building blocks and rearrangement steps of the biosynthesis can be determined. uni-bonn.deoup.com

For this compound, isotope labeling studies would be invaluable for confirming its biosynthetic pathway. For example, feeding experiments with ¹³C-labeled acetate (B1210297) would help to confirm that the biosynthesis proceeds through the MVA pathway, which is the common route for terpenoid synthesis in fungi. researchgate.net Furthermore, using specifically labeled mevalonate precursors could reveal the precise folding and cyclization pattern of the farnesyl pyrophosphate (FPP) precursor that leads to the unique carbon skeleton of this compound. nih.gov Such studies have been successfully applied to elucidate the biosynthesis of other complex fungal terpenoids. uni-bonn.de

Chemical Synthesis and Structure Activity Relationship Sar Studies of Hypsiziprenol A9

Total Synthesis Strategies for Hypsiziprenol A9

As of the current scientific literature, a total synthesis of this compound has not yet been reported. The intricate structure of this polyterpenoid, with its numerous stereocenters and long aliphatic chain, presents a formidable challenge for synthetic chemists. However, the principles of retrosynthetic analysis and stereoselective synthesis provide a framework for how such a complex undertaking might be approached.

Retrosynthetic Analysis and Design

A retrosynthetic analysis of this compound would be the initial step in designing a viable synthetic route. This process involves mentally deconstructing the target molecule into simpler, commercially available or easily synthesizable precursors. Given the repeating isoprenoid-like units in this compound, a plausible retrosynthetic strategy would likely involve the disconnection of the long carbon chain into smaller, manageable fragments. Key disconnections could be made at the ether linkages or carbon-carbon bonds connecting the polyol segments. This would lead to key building blocks that could be synthesized and then coupled together in a convergent manner. The terminal alkene and the numerous hydroxyl groups would require careful consideration of protecting group strategies throughout the synthesis.

Development of Stereoselective Synthetic Methodologies

The synthesis of this compound would necessitate the use of advanced stereoselective synthetic methodologies to control the absolute and relative stereochemistry of the multiple chiral centers. Techniques such as substrate-controlled, auxiliary-controlled, or catalyst-controlled stereoselective reactions would be crucial. For instance, the formation of the numerous alcohol-bearing stereocenters could potentially be achieved through asymmetric dihydroxylation, epoxidation followed by regioselective opening, or aldol (B89426) reactions employing chiral auxiliaries or catalysts. The stereoselective construction of the carbon-carbon backbone would likely rely on well-established methods for asymmetric alkylation or olefination reactions.

Semisynthesis and Chemical Derivatization of this compound

Currently, there are no published studies on the semisynthesis or chemical derivatization of this compound. The natural product is isolated from Hypsizigus marmoreus, and its availability may be a limiting factor for extensive derivatization studies. researchgate.net Should a more abundant source or a total synthesis become available, semisynthetic efforts could focus on modifying the various hydroxyl groups or the terminal alkene. Such modifications would be invaluable for probing the structure-activity relationships of this compound.

Structure-Activity Relationship (SAR) Investigations

Detailed structure-activity relationship (SAR) studies for this compound are not yet available in the scientific literature. SAR studies are crucial for understanding which parts of a molecule are essential for its biological activity. nii.ac.jp For this compound, such studies would involve synthesizing or isolating analogs with systematic structural modifications and evaluating their biological activity.

Elucidation of Pharmacophoric Elements

The elucidation of the pharmacophoric elements of this compound—the essential three-dimensional arrangement of functional groups responsible for its biological activity—remains an area for future research. Based on its known activity as a cell cycle inhibitor, it is hypothesized that the polyol chain and its specific stereochemistry play a critical role in its interaction with biological targets. researchgate.net The long lipophilic carbon chain may also be important for membrane permeability or interaction with hydrophobic pockets in target proteins. Computational pharmacophore modeling, in conjunction with the synthesis and testing of analogs, would be a powerful approach to identify the key features responsible for the antiproliferative effects of this compound.

Impact of Structural Modifications on Biological Activity Profiles

Detailed structure-activity relationship (SAR) studies for this compound have not been extensively reported in peer-reviewed literature. Such studies are crucial for understanding which parts of the molecule are essential for its biological effects. The primary reported activity of this compound is its ability to inhibit the proliferation of HepG2 human liver cancer cells by inducing a G1 phase cell cycle arrest. researchgate.net This effect is concentration-dependent and achieved through the decreased expression of key cell cycle proteins. researchgate.net

While specific studies on synthetic or semi-synthetic analogs are scarce, the known biological activity of the natural compound allows for preliminary inferences about its structural requirements. The intricate stereochemistry and the presence of multiple hydroxyl groups along the long terpenoid chain are likely critical for its interaction with biological targets.

Table 1: Postulated Importance of Structural Features of this compound for its Biological Activity

| Structural Feature | Postulated Importance for Biological Activity |

| Long Terpenoid Backbone | Provides the overall size and lipophilicity, likely influencing cell membrane permeability and interaction with protein targets. |

| Multiple Hydroxyl Groups | Key for forming hydrogen bonds with amino acid residues in the binding sites of target proteins, contributing to binding affinity and specificity. |

| Specific Stereochemistry | The three-dimensional arrangement of atoms is likely crucial for fitting into the specific binding pocket of its biological target(s). |

Without experimental data from modified analogs, the precise contribution of each structural element remains a topic for future investigation. Research in this area would involve the synthesis of various this compound derivatives with systematic modifications, such as altering the number and position of hydroxyl groups, changing the length of the carbon chain, or modifying the stereocenters. Subsequent biological testing of these analogs would then illuminate the structural determinants of its anti-cancer activity.

Rational Design of this compound Analogs

The rational design of analogs of a natural product like this compound is a modern approach in medicinal chemistry aimed at developing new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Although specific examples of rationally designed this compound analogs are not yet present in the literature, the principles of this approach can be hypothetically applied.

The process would commence with the identification of the specific molecular target(s) of this compound within the cell cycle machinery. Given that it affects the expression of cell cycle proteins, its targets could be upstream kinases or transcription factors. Once the target is identified and its three-dimensional structure is determined, computational methods like molecular docking and molecular dynamics simulations can be employed. nih.gov

These computational tools would allow researchers to model the interaction between this compound and its target protein at an atomic level. This model would highlight the key interactions responsible for its biological activity. With this knowledge, medicinal chemists could then design new molecules, or analogs, that are predicted to bind more effectively to the target. For instance, modifications could be designed to form additional hydrogen bonds or to improve the hydrophobic interactions with the protein's binding pocket.

The rationally designed analogs would then be synthesized and subjected to biological evaluation. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and could potentially lead to the development of novel and more effective anti-cancer agents based on the this compound scaffold. The genomic discovery of terpene synthase genes in H. marmoreus that are likely involved in the biosynthesis of this compound could also open up chemo-enzymatic approaches for the synthesis of novel analogs. nih.gov

Mechanistic Elucidation of Biological Activities in Preclinical Models

Cellular and Molecular Mechanisms of Antiproliferative Activity

The primary mechanism by which Hypsiziprenol A9 exerts its antitumor effects is through the inhibition of cancer cell proliferation. This is achieved by disrupting the normal cell cycle and triggering programmed cell death pathways.

This compound has been shown to inhibit the proliferation of cancer cells in a time- and concentration-dependent manner. rockland.com In vitro studies using human liver cancer HepG2 cells have demonstrated that this compound can inhibit cell proliferation by up to 80%. rockland.com This inhibition is largely attributed to its ability to halt the progression of the cell cycle. rockland.comabeomics.comaging-us.com

A key feature of this compound's activity is its specificity in inducing cell cycle arrest at the G1 phase. rockland.comabeomics.com The G1 phase is a critical checkpoint that governs the cell's commitment to enter the DNA synthesis (S) phase. nih.gov By arresting cells in this phase, this compound prevents them from replicating their DNA, thereby halting their division and proliferation. rockland.comabeomics.com This G1 arrest provides a window for the cell to either undergo DNA repair or be targeted for elimination through apoptosis. rockland.com

The arrest of the cell cycle in the G1 phase by this compound is a direct consequence of its ability to modulate the expression of key cell cycle regulatory proteins. rockland.com Research has shown that this compound decreases the expression of Cyclin D1 and Cyclin E in a dose-dependent manner in HepG2 cells. rockland.com Cyclins D1 and E are crucial for the progression through the G1 phase, and their downregulation is a significant factor in the observed cell cycle arrest. nih.govnih.govexpasy.org

Furthermore, this compound has been found to inhibit the phosphorylation of the retinoblastoma protein (pRb). rockland.com The phosphorylation of pRb (ppRb) is a critical step that allows the cell to move past the G1 checkpoint. rockland.com By decreasing the levels of ppRb, this compound effectively blocks the G1 to S phase transition, leading to the accumulation of cells in the G1 phase. rockland.com

| Target Protein | Effect of this compound | Consequence |

|---|---|---|

| Cyclin D1 | Decreased Expression | Inhibition of G1 phase progression |

| Cyclin E | Decreased Expression | Inhibition of G1/S phase transition |

| Phosphorylated Retinoblastoma Protein (ppRb) | Decreased Expression | Blockade of G1 to S phase transition |

In addition to halting cell cycle progression, this compound actively induces apoptosis, or programmed cell death, in cancer cells. rockland.comabeomics.com This is a crucial mechanism for eliminating potentially harmful cells in a controlled manner.

A hallmark of apoptosis is the occurrence of distinct morphological and biochemical changes within the cell, including DNA fragmentation and chromatin condensation. abeomics.com Studies have demonstrated that treatment of human promyelocytic leukemia HL-60 cells with this compound leads to these characteristic features of apoptosis. rockland.com The use of Hoechst 33342 staining has visually confirmed the condensation of chromatin and fragmentation of DNA in these cells. rockland.com Further analysis through agarose (B213101) gel electrophoresis has detected the formation of a DNA ladder, a definitive indicator of apoptotic DNA degradation. rockland.com

| Apoptotic Marker | Observation in this compound-Treated Cells |

|---|---|

| Chromatin Condensation | Observed via Hoechst 33342 staining |

| DNA Fragmentation | Confirmed by DNA laddering on agarose gel |

| Sub-G1/G0 Population | Increased in a time-dependent manner (Flow Cytometry) |

The induction of apoptosis by this compound involves the activation of a cascade of enzymes known as caspases. rockland.com Research on HL-60 cells has shown that this compound treatment leads to a dose-dependent increase in the activities of several key caspases. rockland.com Specifically, the activities of caspase-2, caspase-3, caspase-8, and caspase-9 were all elevated. rockland.com

The activation of both caspase-8 and caspase-9 is particularly significant as they are initiator caspases for the two major apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, respectively. Caspase-8 activation suggests the involvement of death receptors on the cell surface, while caspase-9 activation points to the involvement of the mitochondria and the release of cytochrome c. Both of these pathways converge on the activation of executioner caspases, such as caspase-3, which then carry out the systematic dismantling of the cell. The activation of caspase-2, another initiator caspase, further underscores the complex and multifaceted nature of the apoptotic process induced by this compound.

DNA Fragmentation and Chromatin Condensation

Inhibition of Cell Proliferation Kinetics and Cytotoxicity Assessments

The chemical compound this compound, a polyterpene isolated from the edible mushroom Hypsizigus marmoreus, has demonstrated significant antiproliferative and cytotoxic effects in preclinical studies. Research indicates that this compound inhibits the proliferation of cancer cells in a manner that is dependent on both time and concentration. researchgate.netnih.gov In studies involving human hepatoma (HepG2) cells, treatment with this compound resulted in a reduction of cell proliferation by up to 80%. researchgate.netnih.gov

The primary mechanism underlying this inhibition of cell proliferation is the induction of cell cycle arrest. researchgate.net Specifically, this compound has been shown to cause an arrest in the G1 phase of the cell cycle. researchgate.netnih.gov This is a critical checkpoint that controls the transition of a cell from a resting phase to a phase of DNA synthesis. By halting the cell cycle at this stage, this compound effectively prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. researchgate.net Further investigations have revealed that this G1 phase arrest is a result of the compound's ability to modulate the expression of key regulatory proteins. researchgate.netnih.gov Specifically, this compound has been found to decrease the expression of phosphorylated retinoblastoma protein (ppRb), as well as cyclins D1 and E. researchgate.netnih.gov These proteins are crucial for the progression of the cell cycle through the G1 phase, and their downregulation is a key aspect of the antiproliferative activity of this compound. researchgate.net

In addition to inducing cell cycle arrest, this compound also triggers apoptosis, or programmed cell death, in cancer cells. shionogi-hc.co.jp This has been observed through the characteristic morphological changes of apoptosis, such as DNA fragmentation and chromatin condensation. researchgate.netshionogi-hc.co.jp

Comparative Analysis Across Diverse Cancer Cell Lines (e.g., HepG2, HL-60)

The cytotoxic and antiproliferative activities of this compound have been evaluated across different human cancer cell lines, most notably the human hepatoma (HepG2) and human promyelocytic leukemia (HL-60) cell lines. researchgate.netshionogi-hc.co.jp While the compound shows efficacy against both, the underlying mechanisms exhibit some cell-line-specific characteristics.

In HepG2 cells , as previously mentioned, the primary mechanism of action for this compound is the induction of G1 phase cell cycle arrest. researchgate.netnih.gov This is achieved through the targeted downregulation of key cell cycle regulatory proteins. researchgate.netnih.gov

| Cell Line | Effect of this compound | Key Molecular Changes |

| HepG2 | Inhibition of proliferation, G1 phase cell cycle arrest | Decreased expression of phosphorylated Retinoblastoma Protein (ppRb), Cyclin D1, and Cyclin E. researchgate.netnih.gov |

In contrast, in HL-60 cells , this compound demonstrates a strong induction of apoptosis. shionogi-hc.co.jp Studies have shown that the compound strongly inhibits the growth of HL-60 cells in a dose-dependent manner. researchgate.netshionogi-hc.co.jp The apoptotic mechanism in these cells is mediated through the loss of mitochondrial membrane potential and the subsequent activation of a cascade of caspase enzymes. researchgate.netshionogi-hc.co.jp Specifically, this compound has been observed to increase the activities of caspase-2, -3, -8, and -9 in a dose-dependent manner in apoptotic HL-60 cells. researchgate.netshionogi-hc.co.jp This indicates that both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis may be involved.

| Cell Line | Effect of this compound | Key Molecular Changes |

| HL-60 | Strong growth inhibition, induction of apoptosis | DNA fragmentation, chromatin condensation, increased sub-G1/G0 population, activation of caspase-2, -3, -8, and -9, loss of mitochondrial membrane potential. researchgate.netshionogi-hc.co.jp |

While specific IC50 values for this compound are not consistently reported across publicly available literature, the collective data indicates potent cytotoxic activity against these and other cancer cell lines. researchgate.netshionogi-hc.co.jp

Exploration of Other Biological Activities

Antifungal Activities (if directly attributed to this compound)

Similar to the antimicrobial activity, the antifungal properties of Hypsizigus marmoreus have been noted in several studies. researchgate.netresearchgate.net However, these studies have often attributed the antifungal effects to other compounds isolated from the mushroom, such as "hypsin," a thermostable ribosome-inactivating protein. researchgate.netresearchgate.net There is a lack of research that has specifically isolated this compound and tested its direct antifungal activity. Consequently, there is no direct evidence to confirm that this compound possesses antifungal properties or to elucidate its potential mechanisms of action against fungal pathogens.

Target Identification and Receptor Binding Studies

Identification of Specific Cellular or Molecular Targets

The primary molecular targets of this compound identified to date are proteins involved in the regulation of the cell cycle and apoptosis. researchgate.netshionogi-hc.co.jp It is important to note that these are downstream targets of the compound's action rather than direct binding receptors identified through specific binding assays.

In the context of its antiproliferative effects on HepG2 cells, the key identified molecular targets are:

Phosphorylated Retinoblastoma Protein (ppRb) : this compound decreases the levels of ppRb. researchgate.netnih.gov

Cyclin D1 : The expression of this G1 phase cyclin is downregulated by this compound. researchgate.netnih.gov

Cyclin E : Similar to cyclin D1, the expression of cyclin E is also reduced following treatment with this compound. researchgate.netnih.gov

In HL-60 cells, the identified molecular targets are central to the apoptotic pathway:

Caspase-2, -3, -8, and -9 : this compound leads to the activation of these initiator and effector caspases, which execute the process of apoptosis. researchgate.netshionogi-hc.co.jp

Currently, there are no published receptor binding studies for this compound that identify a specific, high-affinity protein receptor to which it directly binds to initiate its biological effects. The observed effects on cell cycle and apoptosis proteins are the result of a downstream signaling cascade that is triggered by the compound. Further research is required to identify the initial, direct molecular binding partner of this compound.

Computational Docking and Molecular Dynamics Simulations

A comprehensive search of available scientific literature and databases did not yield any specific studies on the use of computational docking or molecular dynamics simulations to elucidate the biological activities of this compound. While the in vitro antiproliferative effects of this compound have been documented, with studies indicating it induces G1 phase cell cycle arrest in HepG2 cells by decreasing the expression of phosphorylated retinoblastoma protein (ppRb), cyclin D1, and cyclin E, its direct molecular targets and binding interactions have not yet been characterized through computational methods. researchgate.net

Computational docking is a method used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com Molecular dynamics simulations are used to study the physical movements of atoms and molecules. nih.gov These techniques are powerful tools for understanding drug-target interactions at an atomic level. youtube.com

Future research employing these computational strategies would be invaluable in identifying the specific protein targets of this compound and in providing a detailed understanding of its mechanism of action. Such studies could accelerate the development of this natural compound as a potential therapeutic agent.

Advanced Methodologies for Research and Quantification of Hypsiziprenol A9

Chromatographic Quantification in Biological and Fungal Matrices

The accurate quantification of Hypsiziprenol A9 in complex biological and fungal matrices, such as the fruiting bodies and mycelia of Hypsizygus marmoreus, relies on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for the separation and quantification of this and other related metabolites.

In a typical workflow, the mushroom samples are first dried and powdered. The bioactive compounds are then extracted using a solvent such as methanol (B129727). mdpi.com For HPLC analysis, the extract is filtered and injected into the system. A C18 column is commonly used with a mobile phase gradient, for instance, a mixture of methanol and water, to separate the compounds. mdpi.comejgm.co.uk An evaporative light scattering detector (ELSD) or a photodiode array (PDA) detector can be used for detection and quantification. mdpi.comejgm.co.uk

For GC-MS analysis, which is particularly useful for volatile and semi-volatile compounds, a headspace solid-phase microextraction (HS-SPME) sample preparation method can be utilized. The extracted compounds are then separated on a capillary column and identified based on their mass spectra. GC-MS has been successfully used to identify a variety of volatile compounds in H. marmoreus, including terpenes, although specific quantification of the non-volatile this compound would require derivatization to increase its volatility. mdpi.comnih.gov

A study on the volatile components of H. marmoreus using GC-IMS (Gas Chromatography-Ion Mobility Spectrometry) identified 96 volatile compounds, including 7 terpenes. mdpi.com While this study focused on flavor compounds, the methodology demonstrates the capability to analyze terpenoids within the mushroom matrix. The following table summarizes the classes of volatile compounds identified in H. marmoreus by GC-IMS.

| Compound Class | Number of Compounds Identified |

| Esters | 25 |

| Aldehydes | 24 |

| Alcohols | 23 |

| Ketones | 13 |

| Heterocyclic compounds | 10 |

| Carboxylic acids | 8 |

| Terpenes | 7 |

| Sulfur-containing compounds | 3 |

| Nitrogen-containing compounds | 2 |

| Aromatic hydrocarbon | 1 |

| Data from a study on volatile compounds in dried Hypsizygus marmoreus. mdpi.com |

Development of High-Throughput Screening Assays for Derivatives

The discovery of novel and more potent derivatives of this compound can be accelerated through the use of high-throughput screening (HTS) assays. HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. For this compound derivatives, HTS assays would typically be designed to screen for enhanced anti-cancer activity.

One approach is to use cell-based assays where cancer cell lines, such as the HepG2 human liver cancer cell line, are exposed to a library of this compound derivatives. researchgate.net The effect on cell proliferation or viability can be measured using colorimetric assays, such as the MTT assay, or fluorescence-based assays that measure cell death (apoptosis) or cell cycle arrest. researchgate.netdovepress.com

Another strategy for HTS focuses on the enzymes involved in the biosynthesis of terpenoids, known as terpene synthases. nih.govplos.org A colorimetric screening assay has been developed to measure the activity of terpene synthases by monitoring the consumption of their substrate. nih.govplos.org This method could be adapted to screen for enzymes that can produce novel derivatives of this compound. The development of such assays is crucial for the directed evolution of enzymes with improved or altered catalytic activities. acs.orgnih.gov

The principles of HTS are being applied to discover anti-cancer compounds from various fungal sources. researchgate.nethifasbiologics.com These platforms enable the screening of vast libraries of natural product extracts or purified compounds to identify those with potent anti-cancer effects. nih.gov

Metabolomics and Lipidomics Approaches for Hypsizygus marmoreus

Metabolomics and lipidomics are powerful "omics" technologies that provide a comprehensive snapshot of the small molecules (metabolites) and lipids within a biological system. These approaches have been applied to Hypsizygus marmoreus to understand its metabolic pathways and how they are influenced by different growth conditions and developmental stages. mdpi.comfrontiersin.orgsemanticscholar.org

In metabolomic studies of H. marmoreus, researchers have identified hundreds of metabolites, including amino acids, lipids, carbohydrates, and nucleotides, using LC-MS/MS. mdpi.comresearchgate.net These studies have revealed significant differences in the metabolite profiles of different strains and between the cap and stipe of the mushroom. semanticscholar.orgnih.gov For instance, terpenoid metabolism-related metabolites were found to be more abundant in smaller-sized mushrooms. semanticscholar.org

Lipidomic analysis of H. marmoreus has focused on the characterization of its glycosphingolipids. oup.com These studies have identified novel mycoglycolipids with unique sugar structures. oup.com The ceramide components of these lipids are primarily composed of phytosphingosine (B30862) and 2-hydroxy fatty acids. oup.com

A metabolomics study investigating the effect of sawdust addition to the growth substrate of H. marmoreus mycelia identified 551 metabolites. mdpi.com The study found that the addition of sawdust significantly impacted the metabolism of amino acids, lipids, and carbohydrates, and led to the discovery of valuable bioactive molecules like docosahexaenoic acid (DHA). mdpi.comresearchgate.net The major classes of metabolites identified are summarized in the table below.

| Metabolite Class | Percentage of Total Identified Metabolites |

| Lipids | 25.59% |

| Amino acids | 24.14% |

| Carbohydrates | 10.53% |

| Nucleotides | 6.90% |

| Cofactors and vitamins | 5.44% |

| Data from a metabolomics study of Hypsizygus marmoreus mycelia. mdpi.com |

Use of In Vitro and Ex Vivo Models for Mechanistic Research

In vitro models, particularly the use of cancer cell lines, have been instrumental in elucidating the mechanism of action of this compound. The human hepatocellular carcinoma (HepG2) cell line has been the primary model for these investigations. researchgate.netnih.gov

Studies have shown that this compound inhibits the proliferation of HepG2 cells in a time- and concentration-dependent manner. researchgate.netnih.gov The underlying mechanism for this anti-proliferative effect is the induction of G1 phase cell cycle arrest. researchgate.netnih.gov Further investigation into the molecular mechanism revealed that this compound decreases the expression of key proteins involved in the G1 to S phase transition, including phosphorylated retinoblastoma protein (ppRb), cyclin D1, and cyclin E. researchgate.netnih.gov The inhibition of pRb phosphorylation is a critical event that prevents the cell from progressing through the cell cycle. researchgate.net

The table below summarizes the key molecular targets of this compound in HepG2 cells and their role in the cell cycle.

| Molecular Target | Effect of this compound | Role in Cell Cycle |

| Phosphorylated retinoblastoma protein (ppRb) | Decreased expression | Promotes G1/S transition |

| Cyclin D1 | Decreased expression | Regulates G1 phase progression |

| Cyclin E | Decreased expression | Regulates G1/S transition |

| Based on findings from studies on HepG2 cells. researchgate.netnih.gov |

While detailed ex vivo studies specifically on this compound are not widely reported, the use of in vitro models has provided significant insights into its potential as an anti-cancer agent. Further research using ex vivo models, such as patient-derived tumor explants, could provide a more clinically relevant understanding of its efficacy.

Future Research Trajectories and Academic Significance

Unraveling Complex Biosynthetic Regulation

A primary area for future investigation is the complete elucidation of the biosynthetic pathway of Hypsiziprenol A9. Genomic studies of Hypsizygus marmoreus have laid the foundational groundwork for this endeavor. The sequencing of the H. marmoreus genome has revealed the presence of numerous genes associated with terpenoid synthesis. longdom.org Specifically, the genome contains 23 terpenoid synthesis genes, including those for polyprene synthesis and oxygenation, which are critical for the formation of the Hypsiziprenol backbone. longdom.org However, the genome notably lacks a cyclase, which aligns with the acyclic nature of this compound. longdom.org

Further genomic analysis has identified four distinct terpene synthase genes. nih.govnih.gov Phylogenetic analysis suggests these synthases fall into different clades, implying they may be responsible for producing structurally diverse terpenes. nih.gov A significant finding is the identification of a conserved gene cluster in Agaricomycetes genomes that contains genes for terpenoid biosynthesis and regulation. nih.govnih.gov

Future research must now move from these genomic predictions to functional characterization. The key objectives will be to:

Identify the specific terpene synthase and modifying enzymes (e.g., oxygenases) directly responsible for this compound production through gene knockout and heterologous expression studies.

Investigate the regulatory networks that control the expression of these biosynthetic genes, including the identification of specific transcription factors and signaling pathways that respond to developmental or environmental cues.

Characterize the enzymatic mechanisms and substrate specificities of the involved proteins to understand how the precise structure of this compound is achieved.

Discovery and Characterization of Novel Hypsiziprenol Analogs

The initial discovery of this compound was part of a broader characterization of a new class of polyisoprenepolyols, termed hypsiziprenols, from H. marmoreus. nii.ac.jp These compounds are distinguished by a terminal olefin structure. nii.ac.jp The existence of other related molecules, or analogs, presents a significant opportunity for drug discovery and for understanding structure-activity relationships.

The MeFSAT (Medicinal Fungi Secondary metabolites And Therapeutics) database lists several other potential hypsiziprenol compounds, such as Hypsiziprenol-AA13, Hypsiziprenol-B10, and Hypsiziprenol-C9, indicating a family of related natural products. imsc.res.in Advanced analytical techniques, such as Fast Atom Bombardment Mass Spectrometry (FAB-MS), have been instrumental in elucidating the structures of these complex polyisoprenepolyols from minute samples. nii.ac.jp

Future research should focus on a systematic search for and characterization of new hypsiziprenol analogs from H. marmoreus and other related fungal species. This will involve:

Large-scale screening of fungal extracts using modern metabolomics and mass spectrometry techniques.

Isolation and complete structural elucidation of novel analogs using NMR spectroscopy and other advanced analytical methods.

Comparative biological evaluation of all isolated analogs to determine how variations in chain length, hydroxylation patterns, and other structural features impact their activity.

Table 1: Comparison of this compound and a Known Analog, Hypsiziprenol A11

| Feature | This compound | Hypsiziprenol A11 |

|---|---|---|

| Molecular Formula | C₄₅H₈₆O₇ nih.gov | C₅₅H₁₀₆O₉ nih.gov |

| Molecular Weight | 739.2 g/mol nih.gov | 911.4 g/mol nih.gov |

| IUPAC Name | (6E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-1,6,34-triene-3,11,15,19,23,27,31-heptol nih.gov | (6E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-1,6,42-triene-3,11,15,19,23,27,31,35,39-nonol nih.gov |

| Source Organism | Hypsizygus marmoreus nii.ac.jp | Hypsizygus marmoreus |

Integration of Multi-Omics Data for Comprehensive Understanding

To achieve a holistic understanding of this compound, future research must move beyond single-domain analyses and embrace a multi-omics approach. biostrand.ai This strategy involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the molecule's biology, from synthesis to function. nih.govdivingintogeneticsandgenomics.com

The sequenced genome of H. marmoreus provides the static blueprint. nih.gov This can be layered with:

Transcriptomics (RNA-Seq): To measure the expression levels of the putative biosynthetic genes under different growth conditions or developmental stages, revealing when and why the fungus produces this compound.

Proteomics: To identify and quantify the actual proteins (enzymes, transcription factors) present, confirming that the genetic blueprint is translated into functional machinery.

Metabolomics: To profile the full range of small molecules, including this compound, its precursors, and its analogs. mdpi.comunich.it This provides the ultimate chemical phenotype and allows for direct correlation with gene expression and protein levels.

By integrating these datasets, researchers can uncover previously invisible relationships, such as feedback loops where the accumulation of this compound might regulate the expression of its own biosynthetic genes. qut.edu.au This systems biology approach is crucial for understanding the compound in its full biological context and for developing strategies to enhance its production through metabolic engineering.

Development of Research Tools Based on this compound

The specific and potent biological activity of a natural product can make it a valuable tool for basic research. This compound has been shown to inhibit the proliferation of HepG2 human liver cancer cells by inducing a G1 phase arrest in the cell cycle. researchgate.netgsconlinepress.com Further investigation revealed a highly specific mechanism: this compound decreases the expression of phosphorylated retinoblastoma protein (ppRb), as well as cyclin D1 and cyclin E. researchgate.net

This targeted effect on the pRb pathway, a critical checkpoint controlling the G1 to S phase transition, makes this compound a potential chemical probe. researchgate.net As a research tool, it could be used to:

Study the regulation of the G1/S checkpoint in both healthy and cancerous cells.

Investigate the downstream effects of pRb pathway inhibition.

Identify new proteins or pathways that interact with or are modulated by the cyclin D1/E-pRb axis.

The development of this compound and its potentially more potent or specific analogs as research tools could provide significant insights into cell cycle regulation and cancer biology.

Table 2: Key Proteins in the Cell Cycle Pathway Targeted by this compound

| Protein | Function in Cell Cycle | Effect of this compound |

|---|---|---|

| Retinoblastoma Protein (pRb) | Gatekeeper of the G1/S transition; when hypophosphorylated, it inhibits E2F transcription factors, blocking S-phase entry. | Decreases phosphorylation (ppRb), keeping it in its active, inhibitory state. researchgate.net |

| Cyclin D1 | Forms a complex with CDK4/6 to initiate pRb phosphorylation. | Expression is decreased. researchgate.net |

| Cyclin E | Forms a complex with CDK2 to complete pRb hyperphosphorylation, allowing cell to enter S phase. | Expression is decreased. researchgate.net |

Exploration of Ecological Roles of this compound in Fungal Biology

While much of the focus on this compound has been on its medicinal properties, its role in the life of the fungus itself remains unexplored. nih.govmdpi.com Fungi produce a vast arsenal (B13267) of secondary metabolites not for human benefit, but for their own survival and propagation. researchgate.netfrontiersin.org These compounds are critical for mediating interactions with the surrounding environment. researchgate.net

Future research should investigate the ecological significance of this compound for Hypsizygus marmoreus. Potential roles include:

Antimicrobial Defense: this compound may possess antifungal or antibacterial properties that inhibit the growth of competing microbes in the nutrient-rich decaying wood where H. marmoreus thrives. mdpi.comunich.it Studies on extracts from the fungus have already demonstrated such activities against various microbes. mdpi.com

Anti-herbivory: The compound could act as a deterrent against fungivores, such as insects and other invertebrates that graze on fungal mycelia. nih.gov

Signaling: It may function as an internal signaling molecule to regulate fungal development or as an external signal in interactions with other organisms, including the host tree. mdpi.com

Understanding the natural role of this compound will provide a more complete picture of fungal chemical ecology and could reveal new, ecologically relevant bioactivities.

Q & A

Q. What is the natural source of Hypsiziprenol A9, and what methodologies confirm its structural identification?

this compound is a terpenoid isolated from the edible mushroom Hypsizigus marmoreus. Structural identification involves:

- Extraction : Ethanol or methanol solvent extraction followed by chromatographic purification (e.g., HPLC) .

- Spectroscopic analysis : NMR (¹H, ¹³C) and mass spectrometry (HR-ESI-MS) to resolve its sesquiterpenoid backbone .

- Genomic validation : Comparative analysis of terpene synthase (TPS) gene clusters in H. marmoreus confirms biosynthetic capability .

Q. What is the proposed mechanism of this compound’s antitumor activity?

In vitro studies on HepG2 hepatocarcinoma cells demonstrate:

- Cell cycle arrest : Dose-dependent inhibition at G1/S phase via cyclin-dependent kinase (CDK) suppression .

- Apoptosis induction : Caspase-3/7 activation and mitochondrial membrane depolarization .

- Experimental validation : IC₅₀ values calculated via MTT assays; results cross-validated with flow cytometry .

Q. What analytical methods are standard for quantifying this compound in biological samples?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–240 nm) .

- Calibration : External standard curves using purified this compound (linear range: 0.1–100 µg/mL) .

- Statistical rigor : Triplicate measurements with ±5% error tolerance; ANOVA for inter-batch variability .

Advanced Research Questions

Q. How do terpene synthase (TPS) gene clusters in H. marmoreus explain this compound biosynthesis?

- Gene identification : H. marmoreus harbors 4 TPS genes, phylogenetically clustered with Coprinopsis cinerea Cop1/Cop3/Cop4 enzymes .

- Functional annotation : Heterologous expression in E. coli confirms sesquiterpene synthase activity; GC-MS profiles match this compound .

- Comparative genomics : Agaricomycetes fungi show 1–25 TPS genes per genome, suggesting divergent secondary metabolite evolution .

Q. What experimental designs optimize this compound yield during extraction?

- Solvent optimization : Polar protic solvents (e.g., 80% ethanol) maximize yield vs. non-polar alternatives .

- Temperature control : Subcritical water extraction (100–150°C) balances terpenoid stability and solubility .

- Yield quantification : Dry weight normalization and LC-MS validation to mitigate batch-to-batch variability .

Q. How to address contradictory data on this compound’s efficacy across cancer cell lines?

- Confounding factors :

Q. What methodologies evaluate this compound’s synergistic effects with chemotherapeutic agents?

Q. What challenges arise in translating in vitro antitumor results to in vivo models?

- Pharmacokinetics : Poor bioavailability due to low aqueous solubility; nanoemulsion formulations improve absorption .

- Toxicity screening : Acute oral toxicity (LD₅₀) in rodents; hepatic/kidney function markers monitored .

- Dose optimization : Subchronic dosing (14–28 days) balances efficacy and toxicity .

Methodological Guidelines

- Data reporting : Follow ISO 17025 for analytical reproducibility and CONSORT for in vivo studies .

- Ethical compliance : IACUC-approved protocols for animal studies; cytotoxicity assays include negative controls (e.g., DMSO) .

- Statistical thresholds : Define significance at p < 0.05 with Bonferroni correction for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.